(S)-Lacosamide is discontinued (DEA controlled substance). It is an inhibitor of CRMP2 phosphorylation by cyclin dependent kinase 5 (Cdk5) in rat TG slices. It decreases depolarization-evoked Ca2+ influx in TG cells in culture and blocks capsaicin-evoked CGRP release from dural nerve terminals in the rat and ex vivo cranial cup preparation.
Synthesis Analysis
The synthesis of (S)-2-Acetamido-N-benzyl-3-methoxypropanamide can be achieved through various methods, with one example highlighted in the provided literature. This method utilizes the readily available Boc-serine as a starting material. []
This particular synthesis method is highlighted for its simplicity and suitability for industrial production. []
Mechanism of Action
The mechanism of action for (S)-2-Acetamido-N-benzyl-3-methoxypropanamide is not explicitly discussed in the provided literature. It's important to note that while its (R)-enantiomer (Lacosamide) exerts anticonvulsant effects primarily by enhancing slow inactivation of voltage-gated sodium channels, [] the (S)-enantiomer may have different pharmacological properties and a distinct mechanism of action.
(R)-2-Acetamido-N-benzyl-3-methoxypropanamide, better known as Lacosamide, is a low molecular weight anticonvulsant drug []. Its structure closely resembles the target compound, (S)-2-Acetamido-N-benzyl-3-methoxypropanamide, differing only in the stereochemistry at the C2 carbon. While the target compound is the (S)-enantiomer, Lacosamide is the (R)-enantiomer. This difference in chirality can significantly influence their biological activities.
N-Benzyl-2-acetamidopropionamide Derivatives
This class of compounds encompasses various derivatives of N-Benzyl-2-acetamidopropionamide, with substitutions at the C3 position []. Researchers explored this structural space to understand the impact of different substituents on anticonvulsant activity. Notably, introducing small, substituted heteroatoms one atom away from the C2 carbon led to potent anticonvulsant activity.
N-Benzyl-2-acetamido-3-ethoxypropionamide
This compound represents another C3-substituted derivative of N-Benzyl-2-acetamidopropionamide, featuring an ethoxy group instead of a methoxy group at C3 []. This substitution, while similar to the target compound, leads to a change in the alkyl chain length, potentially impacting its pharmacological profile.
This series of compounds focuses on modifying the N-benzyl group of (R)-Lacosamide [, ]. Substitutions at the 4' position of the benzyl ring were explored to understand their impact on anticonvulsant activity. This research identified potent analogues with superior activity compared to existing antiepileptic drugs.
These compounds belong to the class of primary amino acid derivatives (PAADs), structurally related to functionalized amino acids (FAAs) []. Their anticonvulsant activity stems from incorporating a hydrocarbon moiety at the C2 carbon. These compounds exhibited distinct structure-activity relationships compared to FAAs, suggesting a different mechanism of action.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
SKLB1028 is a novel oral multikinase inhibitor of EGFR, FLT3 and Abl. SKLB1028 displays exceptional activity in models of FLT3-driven AML and considerable potency in models of CML harboring Abl mutants.
SKLB4771, also known as FLT3-IN-1, is a potent and selective FLT3 inhibitor potentially for the treatment of cutaneous inflammation and psoriasis-like symptoms of disease. Mechanistic studies indicated that SKLB4771 treatment significantly decreased the number and activation of pDCs and mDCs in vitro and in vivo, and subsequent T-cell cascade reactions mediated by Th1/Th17 pathways.
SL 01 is a prodrug of gemcitabine, the nucleoside analog used intravenously to treat various cancers that was designed for improved oral bioavailability. SL 01 can inhibit the growth of human non-small cell lung cancer NCI-H460 cells, colon cancer HCT116 cells, and breast cancer MCF-7 cells (IC50s = 0.78, 0.92, and 0.64 μM, respectively), inducing apoptosis. In nude mice bearing NCI-H460, HCT116, or MCF-7 cancer cell xenografts, SL 01 at 10-50 μM/kg has been shown to delay tumor growth. Inhibits the p53-MDM2 interaction (20um). Has also been shown to inhibit bovine chymotrypsin A-y. SL-01, also known as ZPCK, is an oral derivative of gemcitabine that was synthesized by introducing the moiety of 3-(dodecyloxycarbonyl) pyrazine-2-carbonyl at N4-position on cytidine ring of gemcitabine. SL-01 inhibited human breast cancer growth through induction of apoptosis. SL-01 inhibited human cancer growth more potently than gemcitabine.
SKQ1 (bromide) is a mitochondria-targeted antioxidant that decreases transmembrane potential and production of reactive oxygen species (ROS). SKQ1 prevents neuronal loss and synaptic damage in a rat model of spontaneous Alzheimer’s disease, as well as decreases severity of arthritic lesions in rats. SKQ1 slows development of age-related ocular pathologies in murine, porcine, bovine, and canine model systems. It also prevents acute phenoptosis following rhabdomyolysis, stroke, and myocardial infarction.
SL-017, also known as ACP-SL-017; ACPSL-017; ACP-SL-017, is a Hypocrellin-B (HB) derivative and photosensitiser potentially for the treatment of hair growth abnormality. SL017 treatment resulted in increased mitochondrial fragmentation which followed loss of ΔΨm. SL017 targets mitochondria, triggering collapse of mitochondrial membrane potential, generates ROS and subsequently results in mitochondrial fragmentation.